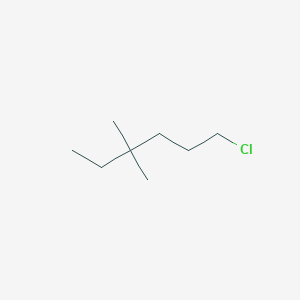

1-Chloro-4,4-dimethylhexane

Beschreibung

1-Chloro-4,4-dimethylhexane (C₈H₁₇Cl) is a branched chloroalkane characterized by a chlorine atom at the terminal carbon (position 1) and two methyl groups attached to the fourth carbon of a hexane backbone. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and physical characteristics.

The compound’s molecular weight is 148.67 g/mol, consistent with other C₈H₁₇Cl isomers. Its branching pattern reduces intermolecular van der Waals forces compared to linear analogs, likely lowering its boiling point. However, the terminal chlorine position (primary alkyl halide) may enhance its reactivity in nucleophilic substitution reactions (e.g., SN2 mechanisms) relative to secondary or tertiary analogs .

Eigenschaften

Molekularformel |

C8H17Cl |

|---|---|

Molekulargewicht |

148.67 g/mol |

IUPAC-Name |

1-chloro-4,4-dimethylhexane |

InChI |

InChI=1S/C8H17Cl/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3 |

InChI-Schlüssel |

XISJMBSZRDCOTN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)CCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylhexane can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radicals replace a hydrogen atom on the hexane backbone with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4,4-dimethylhexane may involve the use of specialized chlorination reagents such as Vilsmeier salt, which offers higher selectivity and yield compared to traditional methods . This method avoids the formation of isomers and reduces the need for extensive purification steps.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4,4-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia can be used under appropriate conditions to replace the chlorine atom with hydroxyl, cyano, or amino groups, respectively.

Elimination Reactions: Under strong basic conditions, 1-chloro-4,4-dimethylhexane can undergo elimination reactions to form alkenes.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 4,4-dimethylhexanol, 4,4-dimethylhexanenitrile, and 4,4-dimethylhexylamine can be formed.

Elimination Products: Alkenes such as 4,4-dimethylhex-1-ene can be produced through elimination reactions.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4,4-dimethylhexane has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various organic compounds through substitution and elimination reactions.

Biology: It can be used in studies involving the effects of haloalkanes on biological systems.

Medicine: Research into its potential use as an intermediate in the synthesis of pharmaceuticals is ongoing.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-chloro-4,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a direct nucleophilic attack in S_N2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-chloro-4,4-dimethylhexane with its positional and structural isomers, emphasizing differences in substituent positions, reactivity, and physicochemical properties.

Key Findings:

Structural Impact on Reactivity :

- The primary chlorine in 1-chloro-4,4-dimethylhexane facilitates SN2 mechanisms due to minimal steric hindrance at the reaction site. In contrast, 2-chloro-4,4-dimethylhexane (secondary chloride) may exhibit mixed SN1/SN2 pathways due to increased steric bulk near the chlorine .

- 1-Chloro-4,5-dimethylhexane has adjacent methyl groups at C4 and C5, creating significant steric hindrance that could slow nucleophilic attacks despite its primary chloride .

Physicochemical Properties: Branching reduces boiling points compared to linear isomers. For example, 2-chloro-4,4-dimethylhexane likely has a lower boiling point than a linear analog like 1-chlorohexane due to decreased surface area for intermolecular interactions . Density and solubility data are unavailable in the evidence, but increased branching typically lowers density and enhances solubility in nonpolar solvents.

No evidence links 1-chloro-4,4-dimethylhexane to biological activity, highlighting the importance of substituent positioning in bioactivity.

Biologische Aktivität

1-Chloro-4,4-dimethylhexane is a chlorinated hydrocarbon with the molecular formula and a molecular weight of 149 g/mol. This compound has garnered interest due to its potential biological activities, including toxicity and environmental effects. This article reviews the available literature on its biological activity, highlighting key findings, case studies, and relevant data.

- IUPAC Name : 1-Chloro-4,4-dimethylhexane

- CAS Number : 21423527

- Molecular Formula :

- Molecular Weight : 149 g/mol

- LogP : 3.7 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of 1-chloro-4,4-dimethylhexane can be categorized into several areas:

Toxicological Data

A review of toxicological data reveals the following:

| Endpoint | Value/Description |

|---|---|

| Acute Toxicity | LC50 (fish): Data not readily available |

| Chronic Toxicity | Potential for bioaccumulation |

| Mutagenicity | Limited studies; further research needed |

| Carcinogenicity | Not classified; however, structural analogs raise concerns |

Case Study 1: Aquatic Toxicity

A study conducted by PubChem indicated that chlorinated hydrocarbons can significantly affect aquatic life. While specific LC50 values for 1-chloro-4,4-dimethylhexane were not provided, related compounds have shown harmful effects on fish and invertebrates.

Case Study 2: Environmental Persistence

Research has demonstrated that chlorinated compounds often persist in the environment due to their resistance to biodegradation. This persistence can lead to accumulation in the food chain, posing risks to higher trophic levels. The implications of this persistence have been discussed in various environmental assessments.

Research Findings

Recent literature emphasizes the need for more comprehensive studies on the biological activity of 1-chloro-4,4-dimethylhexane. Key findings include:

- Biodegradation Studies : Limited data suggests that while some chlorinated compounds are resistant to microbial degradation, others may be susceptible under specific conditions.

- Ecotoxicological Assessments : Evaluations indicate potential risks to aquatic ecosystems from runoff containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.